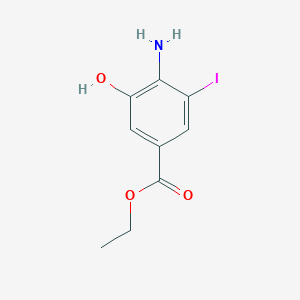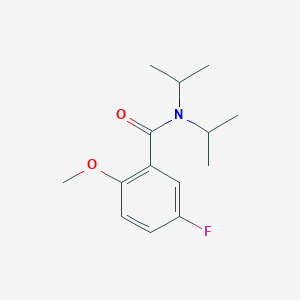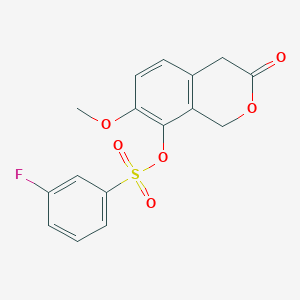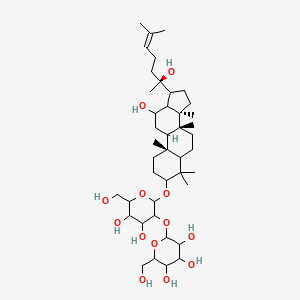
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixt. with cesium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, mixed with cesium fluoride, is a compound used primarily in the field of organic chemistry. This compound is known for its role in deoxyfluorination reactions, which are essential for the synthesis of fluorinated organic molecules. Fluorinated compounds are highly valuable in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes several types of chemical reactions, including:
Deoxyfluorination: This reaction involves the replacement of hydroxyl groups with fluorine atoms, which is crucial for the synthesis of fluorinated compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, which acts as a fluoride source in deoxyfluorination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Major Products
The major products formed from these reactions are fluorinated organic molecules, which have significant applications in various fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is widely used in scientific research due to its role in deoxyfluorination reactions. Some of its applications include:
Chemistry: Used in the synthesis of fluorinated organic compounds, which are important in the development of new materials and catalysts.
Biology: Employed in the labeling of biomolecules with fluorine-18 for positron emission tomography (PET) imaging, which is a powerful tool for studying biological processes in vivo.
Medicine: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and specialty materials that benefit from the unique properties of fluorinated compounds
Wirkmechanismus
The mechanism by which 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exerts its effects involves the activation of the imidazolium ring, which facilitates the transfer of the fluoride ion from cesium fluoride to the target molecule. This process is mediated by the formation of a reactive intermediate, which undergoes nucleophilic substitution to yield the fluorinated product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride include:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2-Chloro-1,3-dimethylimidazolium chloride
Uniqueness
What sets 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride apart from similar compounds is its high efficiency in deoxyfluorination reactions and its ability to incorporate fluorine-18 into biomolecules for PET imaging. This makes it a valuable tool in both synthetic chemistry and biomedical research .
Eigenschaften
Molekularformel |
C27H36Cl2CsFN2 |
|---|---|
Molekulargewicht |
611.4 g/mol |
IUPAC-Name |
cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride |
InChI |
InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 |
InChI-Schlüssel |
AHNDOFVAHQKSBA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)

![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)

![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)


![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)
